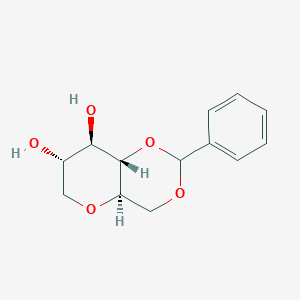

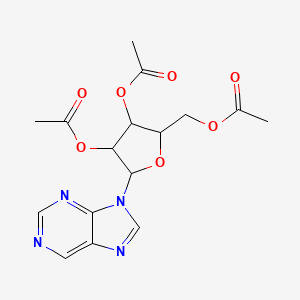

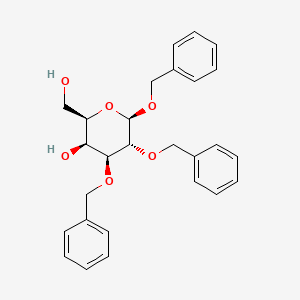

![molecular formula C₈H₁₅NO₂ B1140181 (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one CAS No. 160141-20-8](/img/structure/B1140181.png)

(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, also known as Ro 64-0802, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, Ro 64-0802 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

科学的研究の応用

Neurokinin-1 Receptor Antagonists

One significant application involves the synthesis of neurokinin-1 (NK-1) receptor antagonists, which are compounds showing promise in pre-clinical tests relevant to clinical efficacy in treating conditions such as emesis and depression. These antagonists, like the morpholinone derivatives, are designed to be orally active with a high affinity for the h-NK(1) receptor, demonstrating long central durations of action. Their solubility and effectiveness in pre-clinical models mark them as potential therapeutic agents (Harrison et al., 2001).

Structural and Crystallographic Studies

The structural and crystallographic analysis of morpholine derivatives, through methods like X-ray structural examination, provides insights into the molecular architecture and the influence of substituents on the molecule's properties. For example, the study of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid offers detailed information on the molecular conformation, stabilizing interactions, and crystal packing, which are essential for understanding the chemical behavior and potential applications of these compounds (Mironova et al., 2012).

Polymerization and Material Science

In material science, the study of morpholine derivatives extends to the polymerization processes, where compounds like morpholine-2,5-dione derivatives are investigated for their reactivity and the formation of polymers or oligomers. This research provides valuable knowledge on creating new materials with specific properties, such as biodegradable polymers or novel polymeric structures with unique mechanical and chemical properties (Chisholm et al., 2006).

Chiral Reagents and Building Blocks

The enantioselective synthesis of morpholine derivatives, such as O-protected trans-3,5-bis(hydroxymethyl)morpholines, is crucial for generating chiral reagents and building blocks. These compounds are essential for asymmetric synthesis, a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure substances with applications in pharmaceuticals, agrochemicals, and fine chemicals (Dave & Sasaki, 2004).

特性

IUPAC Name |

(5S)-5-[(2S)-butan-2-yl]morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIZBQWGMLASCM-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1COCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

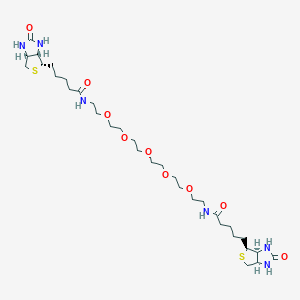

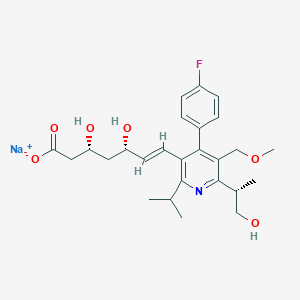

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

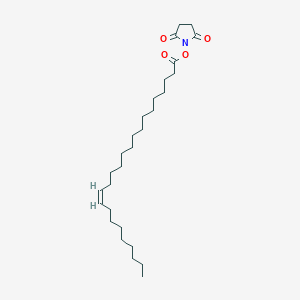

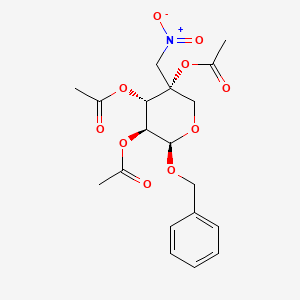

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

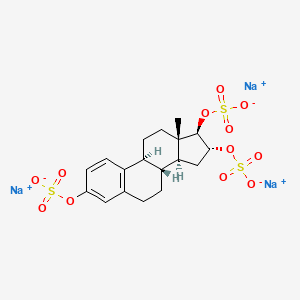

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)